molecular formula C17H18N4O2 B2433064 N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380059-45-8

N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2433064
CAS No.: 2380059-45-8
M. Wt: 310.357
InChI Key: JJYDGYDXBNXZPV-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a methoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then cyclized to produce the pyridopyrimidine core. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with the intermediate under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the pyridopyrimidine core can produce dihydropyridopyrimidine derivatives .

Scientific Research Applications

N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-22-15-6-4-3-5-13(15)16(23-2)10-19-17-12-7-8-18-9-14(12)20-11-21-17/h3-9,11,16H,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYDGYDXBNXZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC2=NC=NC3=C2C=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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